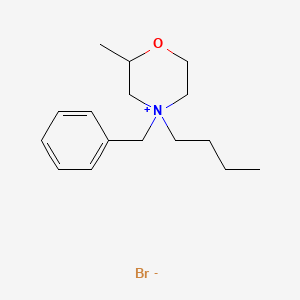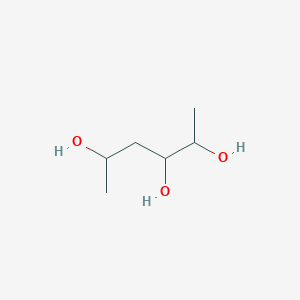
Samarium;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium zirconium is a compound formed by the combination of the rare-earth element samarium and the transition metal zirconium Samarium, with the atomic number 62, is a lanthanide known for its magnetic properties and applications in various industries Zirconium, with the atomic number 40, is a transition metal known for its corrosion resistance and use in nuclear reactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of samarium zirconium compounds typically involves the reaction of samarium and zirconium precursors under controlled conditions. One common method is the solid-state reaction, where samarium oxide (Sm₂O₃) and zirconium oxide (ZrO₂) are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
Sm2O3+ZrO2→SmZrO4
Another method involves the use of metal halides. For example, samarium chloride (SmCl₃) and zirconium chloride (ZrCl₄) can be reacted in a solvent such as acetonitrile to form samarium zirconium chloride complexes. The reaction conditions typically involve heating the mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of samarium zirconium compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compounds, making them suitable for high-performance applications.
Analyse Chemischer Reaktionen
Types of Reactions
Samarium zirconium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of samarium zirconium compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic ligands. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of samarium zirconium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce samarium zirconium oxides, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Samarium zirconium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Investigated for potential use in biomedical applications, such as imaging agents and drug delivery systems.
Medicine: Studied for their potential use in cancer treatment, particularly in targeted radiotherapy.
Industry: Used in the production of high-performance materials, such as ceramics and alloys, due to their unique properties.
Wirkmechanismus
The mechanism of action of samarium zirconium compounds depends on their specific application. In catalysis, the compound may act as a Lewis acid, facilitating the formation of reactive intermediates. In biomedical applications, the compound may interact with biological molecules through coordination chemistry, leading to specific biological effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium Cobalt: Known for its use in high-performance magnets.
Zirconium Oxide: Widely used in ceramics and as a catalyst support.
Samarium Oxide: Used in various chemical reactions and as a catalyst.
Uniqueness
Samarium zirconium compounds are unique due to the combination of properties from both samarium and zirconium
Eigenschaften
CAS-Nummer |
91184-89-3 |
|---|---|
Molekularformel |
SmZr5 |
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
samarium;zirconium |
InChI |
InChI=1S/Sm.5Zr |
InChI-Schlüssel |
XJPUAXZGCBXOIV-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Zr].[Zr].[Zr].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)


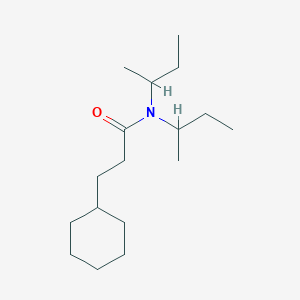
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
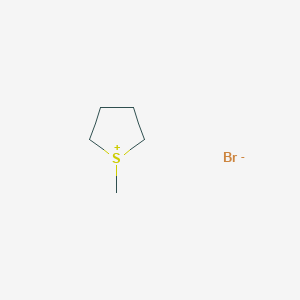
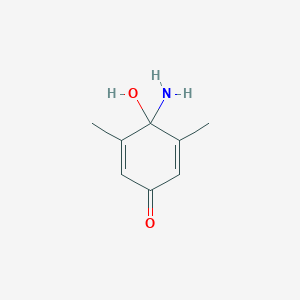
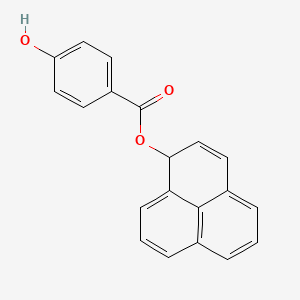
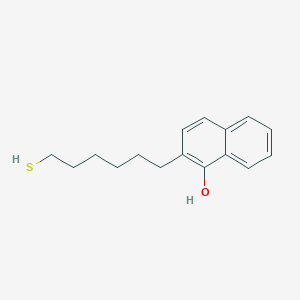
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
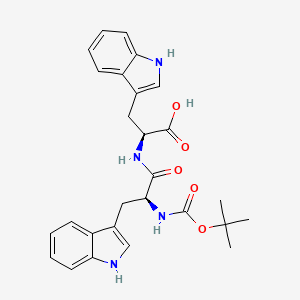
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
